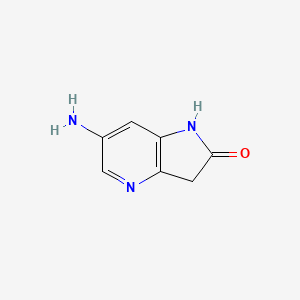

6-Amino-4-aza-2-oxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNOHLWTIAMMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 4 Aza 2 Oxindole and Analogous Structures

Regioselective Synthesis of 6-Amino-4-aza-2-oxindole

The regioselective synthesis of this compound is a nuanced process that hinges on the effective control of substituent placement on the pyridine (B92270) ring of the aza-oxindole scaffold.

Strategies for Directing Amino Group Substitution

Achieving the desired substitution pattern, particularly the introduction of an amino group at the C-6 position of the 4-aza-2-oxindole core, often involves multi-step synthetic sequences. These strategies typically rely on the inherent reactivity of substituted pyridine precursors and the directing effects of existing functional groups. While direct amination of a pre-formed 4-aza-2-oxindole core at the C-6 position is challenging due to the electron-deficient nature of the pyridine ring, indirect methods are more commonly employed.

One common approach involves the use of a starting pyridine derivative where the amino group, or a precursor to it (such as a nitro group), is already in the desired position relative to other functionalities that will ultimately form the oxindole (B195798) ring. For instance, a suitably substituted 3,5-diaminopyridine derivative could serve as a key intermediate. The challenge then lies in the selective transformation of one amino group while the other is protected, followed by the construction of the fused lactam ring.

Another strategy involves the functionalization of a pre-existing aza-oxindole. This might entail nitration of the 4-aza-2-oxindole core, with the expectation that the directing effects of the lactam and pyridine nitrogen would favor substitution at specific positions. Subsequent reduction of the nitro group would then yield the desired amino-aza-2-oxindole. The regioselectivity of such an electrophilic substitution would be highly dependent on the reaction conditions and the electronic properties of the aza-oxindole ring system.

Comparative Analysis of Synthetic Pathways with Positional Isomers (e.g., 7-Amino-4-aza-2-oxindole)

The synthesis of positional isomers, such as 7-Amino-4-aza-2-oxindole, provides valuable insights into the factors governing regioselectivity. The synthetic routes to these isomers often differ significantly, reflecting the distinct electronic environments of the various positions on the aza-oxindole core.

For the synthesis of 7-azaoxindoles, for example, a tin-free radical cyclization approach has been developed. This method utilizes various 2,6-dichloropyridines as starting materials to construct the fused nitrogen-containing ring. acs.orgnih.gov In contrast, the synthesis of 6-azaindoles has been achieved through a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. rsc.orgchemrxiv.org

The choice of starting materials and reaction conditions is paramount in dictating the final position of the amino group. For instance, the synthesis of 4- and 6-azaindoles can be accomplished via the Fischer indole (B1671886) synthesis, a method that has been shown to be efficient when utilizing pyridylhydrazines bearing electron-donating groups. acs.org

| Isomer | Synthetic Approach | Key Starting Materials | Reference |

| 7-Azaoxindoles | Tin-Free Radical Cyclization | 2,6-Dichloropyridines | acs.orgnih.gov |

| 6-Azaindoles | Electrophilic [4+1]-Cyclization | 3-Amino-4-methyl pyridines | rsc.orgchemrxiv.org |

| 4- and 6-Azaindoles | Fischer Indole Synthesis | Pyridylhydrazines | acs.org |

Established and Emerging Synthesis of Aza-oxindole Cores

The construction of the fundamental aza-oxindole core is a central theme in the synthesis of this class of compounds. Various methodologies, ranging from classical cyclization reactions to modern catalytic systems, have been developed to this end.

Free-Radical Mediated Cyclization Routes

Free-radical cyclizations offer a powerful tool for the formation of the aza-oxindole scaffold. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. A notable example is the tin-free radical xanthate-mediated cyclization for the synthesis of 7-azaoxindoles. acs.orgnih.gov This method involves the generation of a radical which then cyclizes onto the pyridine ring to form the fused lactam. This approach has been successfully applied to prepare a range of nitrogen-containing rings fused to a pyridine nucleus. acs.orgnih.gov

Manganese(III)-based oxidative free-radical cyclizations are another established method in this domain. mdpi.com These reactions typically involve the oxidation of a suitable precursor to generate a radical intermediate that subsequently undergoes cyclization.

Transition Metal-Catalyzed Approaches to the Oxindole Core

Transition metal catalysis has emerged as a highly versatile and efficient strategy for the synthesis of oxindole and aza-oxindole cores. nih.govresearchgate.netacs.org These methods often involve the generation of reactive organometallic intermediates that undergo cyclization through domino processes. nih.govresearchgate.net Catalysts based on palladium, nickel, copper, rhodium, and ruthenium have all been successfully employed in the synthesis of a wide array of oxindole scaffolds. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, for instance, have been utilized in the synthesis of 7-azaindole (B17877) and 7-azaoxindole derivatives. mdpi.com Similarly, palladium-catalyzed heteroannulation of internal alkynes is another effective method for constructing the azaindole core. mdpi.com Rhodium(III) catalysis has been used for C-H activation strategies to facilitate the annulation process in the synthesis of azaindoles from aminopyridines and alkynes. nih.gov

| Metal Catalyst | Reaction Type | Application | Reference |

| Palladium | Cross-Coupling/Heteroannulation | Synthesis of 7-azaindole and 7-azaoxindole derivatives | mdpi.com |

| Rhodium | C-H Activation/Annulation | Synthesis of azaindoles from aminopyridines and alkynes | nih.gov |

| Copper | Sonogashira Coupling/Cyclization | Synthesis of 5-nitro-7-azaindole | nih.gov |

Multi-Component Reactions for Fused Aza-oxindole Systems

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecular architectures, including fused aza-oxindole systems. beilstein-journals.org These reactions involve the one-pot combination of three or more reactants to form a single product that incorporates most or all of the atoms from the starting materials. nih.gov

MCRs have been successfully employed in the synthesis of spiro-dihydropyridine oxindoles. acs.org Palladium-catalyzed multicomponent cascade reactions of 3-diazo oxindole and isocyanides have been developed for the synthesis of N-fused polycyclic indoles. rsc.orgbohrium.com These strategies offer a modular and efficient route to structurally diverse indole-fused heterocycles. nih.gov

Michael Addition Strategies for Spiro-Aza-oxindole Construction

The Michael addition has emerged as a powerful tool for the construction of complex molecular architectures, and its application in the synthesis of spiro-aza-oxindoles is a testament to its versatility. Double Michael addition reactions, in particular, have been effectively employed to create spirocyclic systems in a highly stereocontrolled manner.

One notable strategy involves the reaction of N-Boc-3-nonsubstituted oxindoles with dienones. This transformation can be catalyzed by chiral monoimide protected cyclohexane-1,2-diamines, affording a range of optically active spirocyclic oxindoles in high yields (up to 98%) and good enantioselectivities (up to 89% ee). Another powerful approach is the aza-Michael/Michael cyclization cascade sequence. This method, often catalyzed by a squaramide catalyst, provides a direct and highly enantioselective route to spiro-oxindole piperidin-2-one derivatives. The desired products are typically obtained in excellent yields (up to 99%) and with high stereoselectivities (up to >20:1 dr and up to 99% ee) under mild reaction conditions.

These methodologies are highly valued for their ability to generate multiple stereocenters in a single transformation, offering an efficient pathway to complex and medicinally relevant spiro-aza-oxindole scaffolds.

Aza-Prins Cyclization Protocols for Heterocyclic Ring Formation

The aza-Prins cyclization is a valuable reaction for the formation of nitrogen-containing heterocyclic rings and has been successfully applied to the synthesis of spiro-aza-oxindoles. This acid-catalyzed reaction typically involves the cyclization of an N-homoallyliminium ion, which can be generated in situ from a homoallylamine and a carbonyl compound.

In the context of spiro-aza-oxindole synthesis, a key strategy involves the reaction of 3-vinyltetrahydroquinolines with isatin (B1672199) derivatives. The reaction proceeds through the formation of an iminium ion intermediate from the isatin, which then undergoes cyclization with the pendant vinyl group. This approach allows for the construction of polycyclic spirooxindole derivatives incorporating the tetrahydroquinoline moiety. The stereochemical outcome of the aza-Prins cyclization can be controlled, with studies reporting stereoselective reactions leading to specific diastereomers.

The versatility of the aza-Prins reaction allows for the synthesis of a diverse range of heterocyclic systems fused to the aza-oxindole core, making it a significant tool in the synthetic chemist's arsenal.

Intramolecular Reductive Cyclization as a Key Synthetic Step

Intramolecular reductive cyclization is a robust and frequently employed strategy for the synthesis of the aza-oxindole core. This method is particularly useful for the formation of the lactam ring and often involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a suitably positioned carbonyl group.

A key application of this methodology is the synthesis of amino-substituted aza-oxindoles. For instance, the formation of 5-amino- and 7-amino-6-aza-2-oxindoles has been achieved using an intramolecular reductive cyclization as the pivotal step. This transformation highlights the utility of this approach in introducing key functionalities onto the aza-oxindole scaffold.

Another variation of this strategy is the palladium-catalyzed hydrogenation of halo-ketones. For example, the reductive cyclization of 2-amino-3-bromopyridine derived α-ketoamides can lead to the formation of aza-3-hydroxy-2-oxindoles. This method demonstrates the potential of capturing an organometallic intermediate via carbonyl addition under hydrogenation conditions. The reductive cyclization of nitro compounds, in a broader context, is a well-established method for the synthesis of various nitrogen-containing heterocycles.

Asymmetric Synthesis of Chiral Aza-oxindole Derivatives

The development of asymmetric methodologies to access enantiomerically enriched aza-oxindoles is of paramount importance, as the biological activity of these compounds is often stereospecific. Significant progress has been made in the enantioselective synthesis of chiral aza-oxindoles through various catalytic approaches.

Enantioselective Nucleophilic Additions to Isatin Imines

A highly effective strategy for the asymmetric synthesis of 3-substituted 3-amino-2-oxindoles involves the enantioselective catalytic nucleophilic addition to isatin imines. A variety of nucleophiles and catalytic systems have been developed for this purpose, leading to products with high enantiomeric excess.

Key examples of such transformations include:

Mannich Reactions: Chiral organocatalysts, such as cinchona alkaloids, have been employed at very low catalyst loadings (as low as 0.0225 mol%) to promote the enantioselective Mannich reaction of ethyl nitroacetate with N-Boc-isatin imines. This process affords chiral 3-amino-2-oxindoles in moderate to high yields (51–91%) and uniformly high enantioselectivities (92–99% ee) after a subsequent denitration step.

Aza-Morita–Baylis–Hillman Reactions: The enantioselective aza-Morita–Baylis–Hillman reaction of N-Boc-isatin imines with acrolein can be promoted by β-isocupreidine, yielding chiral 3-amino-2-oxindoles with excellent enantioselectivities (95–98% ee) and moderate to good yields (48–83%).

Friedel–Crafts Reactions: The enantioselective Friedel–Crafts reaction of N-Boc-isatin imines with 6-hydroxyquinolines, promoted by a cinchona alkaloid-derived thiourea, provides chiral 3-amino-2-oxindoles bearing a quinoline (B57606) moiety in moderate to excellent yields (46–98%) and uniformly excellent enantioselectivities (94–98% ee).

Aza-Henry Reactions: Chiral bifunctional guanidines have been used to catalyze the reaction of nitromethane with N-Boc-isatin imines, providing a range of chiral aza-Henry products in high to quantitative yields (81–99%) and high enantioselectivities (86–94% ee).

These reactions provide a powerful and versatile platform for the synthesis of a wide array of chiral 3-amino-2-oxindole derivatives.

Organocatalytic and Chiral Metal Complex-Catalyzed Transformations

Both organocatalysis and chiral metal complex catalysis have proven to be highly effective in the asymmetric synthesis of aza-oxindoles. These approaches offer complementary advantages in terms of substrate scope, catalyst availability, and operational simplicity.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, squaramides, and bifunctional thioureas, have been extensively used to catalyze a variety of transformations leading to chiral aza-oxindoles. For instance, an asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles has been achieved using a chiral bifunctional squaramide catalyst. This Michael/Friedel–Crafts cascade strategy provides enantioenriched polycyclic aza-spirooxindoles with good to excellent stereocontrol.

Chiral Metal Complex Catalysis: Chiral metal complexes have also been successfully employed in the asymmetric synthesis of aza-oxindoles. For example, a chiral nickel complex has been used to catalyze the asymmetric catalytic aza-Michael-initiated ring closure of methyleneindolinones with N-tosyloxycarbamates, leading to the formation of spiro-aziridine oxindoles in good yields and high stereoselectivity. Chiral N,N′-dioxide–metal complexes, such as those with cobalt(II), have been shown to promote highly diastereoselective and enantioselective tandem aza-Piancatelli rearrangement/intramolecular Diels–Alder reactions. Furthermore, palladium-catalyzed asymmetric additions of oxindoles to allenes represent an atom-economical method for constructing chiral indole alkaloids with quaternary stereocenters.

The continuous development of novel organocatalysts and chiral metal complexes is expanding the synthetic toolbox for accessing structurally diverse and enantiomerically pure aza-oxindole derivatives.

Considerations for Industrial and Large-Scale Production of Aza-oxindole Intermediates

The transition from laboratory-scale synthesis to industrial and large-scale production of aza-oxindole intermediates presents a unique set of challenges and considerations. While the primary goal in a discovery setting is often the rapid synthesis of diverse analogues, industrial production prioritizes safety, robustness, cost-effectiveness, and scalability.

A key consideration is the selection of a synthetic route that avoids hazardous reagents and reaction conditions. For instance, routes that utilize high-pressure gases, pyrophoric reagents, or toxic solvents are generally disfavored for large-scale production. The development of a scalable process often involves re-evaluating and optimizing the initial synthetic route to replace problematic steps with safer and more efficient alternatives.

The cost and availability of starting materials are also critical factors. A route that is feasible on a small scale may become economically unviable on a larger scale if it relies on expensive or difficult-to-source reagents. Therefore, process development often focuses on utilizing readily available and inexpensive starting materials.

Furthermore, the efficiency and robustness of the synthetic process are paramount. This includes optimizing reaction conditions to maximize yield and purity, minimizing the number of synthetic steps, and developing purification methods that are amenable to large-scale operations. For example, a simple and straightforward methodology for the synthesis of 5-nitro-7-azaindole, a key intermediate, has been developed using a metal-free cycloisomerization, and its applicability has been demonstrated on a multikilogram scale with consistent yield and purity.

The challenges associated with the synthesis of aza-heterocycles, such as the electron-deficient nature of the pyridine ring which can hinder classical indole formation methods, must be addressed through the development of novel and efficient synthetic methodologies. Metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the construction and derivatization of azaindoles on a large scale.

Ultimately, the successful industrial production of aza-oxindole intermediates requires a multidisciplinary approach that integrates synthetic chemistry, process engineering, and safety assessment to develop a process that is not only efficient and economical but also safe and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 6 Amino 4 Aza 2 Oxindole

Intrinsic Reactivity of the Aza-oxindole System

The reactivity of the 6-amino-4-aza-2-oxindole core is governed by the interplay of its constituent parts: the electron-deficient pyridine (B92270) (aza) ring, the electron-rich pyrrolone ring, the electron-withdrawing lactam carbonyl group, and the electron-donating amino group. This electronic push-pull system creates distinct sites for various chemical transformations.

The this compound scaffold possesses several sites susceptible to oxidation, although specific studies on this molecule are not extensively documented. The primary amino group is a potential site for oxidation, which could lead to nitroso, nitro, or azo derivatives depending on the oxidizing agent and reaction conditions. Furthermore, the heterocyclic rings themselves could undergo oxidation under harsh conditions, potentially leading to ring-opened products or the formation of N-oxides at the pyridine nitrogen. Characterization of such products would typically involve spectroscopic methods like NMR and Mass Spectrometry to elucidate the structural changes.

The most prominent functional group for reduction in the this compound molecule is the lactam carbonyl group (C=O). This amide functionality can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the 2-oxindole core into a 4-azaindoline structure. This transformation significantly alters the geometry and electronic properties of the heterocyclic system. Catalytic hydrogenation could potentially reduce the pyridine ring, although this typically requires forcing conditions.

Table 1: Potential Reduction Transformations of this compound

| Starting Material | Reagent | Potential Product | Transformation |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 6-Amino-4-aza-indoline | Lactam C=O to CH₂ |

The electronic nature of the fused ring system allows for both electrophilic and nucleophilic substitution reactions, with regioselectivity being a key consideration.

Electrophilic Substitution: The pyrrole (B145914) portion of the azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the electron-donating amino group at the C-6 position and the lone pair of the lactam nitrogen (N-1) further activates the ring system towards electrophiles. The most likely positions for electrophilic substitution would be C-3 and C-7. Common electrophilic reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of related 6-azaindole (B1212597) systems. chemrxiv.orgresearchgate.net

Nucleophilic Substitution: The pyridine ring in the 4-aza-2-oxindole structure is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present on the ring. researchgate.net While the parent molecule lacks a good leaving group, derivatization could install one. The C-5 and C-7 positions are potential sites for nucleophilic attack. For example, related 2-halopyridines are known to be activated toward nucleophilic substitution. researchgate.net

Strategic Functionalization of the this compound Moiety

Building upon the intrinsic reactivity, strategic functionalization allows for the synthesis of a diverse library of derivatives.

The this compound scaffold presents two primary nitrogen atoms for functionalization: the lactam nitrogen (N-1) and the exocyclic amino nitrogen (N-6).

N-Alkylation: Alkylation can occur at either nitrogen. The exocyclic amino group is generally more nucleophilic and basic than the lactam nitrogen, suggesting that alkylation would preferentially occur at the N-6 position under neutral or mildly basic conditions. To achieve alkylation at the N-1 position, deprotonation with a strong base (e.g., NaH) is often required to generate the more nucleophilic lactam anion. researchgate.net Dialkylation at both nitrogen atoms is also a possibility under certain conditions. nih.gov

N-Acylation: Acylation with agents like acid chlorides or anhydrides is a common method for derivatization. nih.gov Similar to alkylation, the N-6 amino group is expected to be more reactive towards acylating agents than the N-1 lactam nitrogen. researchgate.net This differential reactivity allows for selective acylation. For example, treatment with one equivalent of acetic anhydride (B1165640) would likely yield the N-6-acetyl derivative. nih.gov

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Position | Reaction | Reagents | Potential Product |

|---|---|---|---|

| N-6 Amino | Alkylation | Methyl Iodide (CH₃I), K₂CO₃ | 6-(Methylamino)-4-aza-2-oxindole |

| N-1 Lactam | Alkylation | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | 6-Amino-1-benzyl-4-aza-2-oxindole |

| N-6 Amino | Acylation | Acetyl Chloride (CH₃COCl), Pyridine | 6-Acetamido-4-aza-2-oxindole |

The primary aromatic amino group at the C-6 position is a versatile handle for derivatization, most notably through the formation of imines, commonly known as Schiff bases. nih.gov This reaction involves the condensation of the amino group with an aldehyde or a ketone, typically under acidic catalysis, to form a C=N double bond. nih.gov

This reaction is highly efficient and allows for the introduction of a wide variety of substituents onto the this compound core, depending on the carbonyl compound used. nih.gov The resulting Schiff bases can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

Table 3: Examples of Schiff Base Formation

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | 6-(Benzylideneamino)-4-aza-2-oxindole |

| Acetone | 6-(Propan-2-ylideneamino)-4-aza-2-oxindole |

| 4-Methoxybenzaldehyde | 6-((4-Methoxybenzylidene)amino)-4-aza-2-oxindole |

Diversity-Oriented Synthesis via One-Pot and Domino Reactions

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of structurally diverse and complex small molecules from simple starting materials, often in a limited number of synthetic steps. The this compound scaffold is a prime candidate for DOS approaches due to its multiple reactive sites: the nucleophilic amino group, the acidic N-H proton, the enolate-forming methylene group at C3, and the aromatic pyridine ring. These features allow for the application of one-pot and domino (or cascade) reactions, which enhance molecular complexity by forming multiple chemical bonds in a single synthetic operation without isolating intermediates.

One-pot multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures. For scaffolds like aza-oxindoles, three-component reactions can be envisioned. For instance, the amino group at the C6 position can act as a nucleophile, while the C3-methylene can be functionalized after deprotonation. A hypothetical one-pot reaction could involve the initial reaction of the amino group, followed by an intramolecular cyclization or a subsequent reaction at the C3 position. Such strategies have been successfully employed for related indole (B1671886) structures to create bis-indole derivatives and other complex hybrids. nih.gov

Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, are particularly effective for rapidly assembling polycyclic and highly functionalized molecules. A domino sequence involving the 4-aza-2-oxindole core could be initiated at one of its reactive sites. For example, a reaction could start with an N-acylation or alkylation, followed by a base-mediated intramolecular cyclization involving the C3 position. Domino reactions such as the Staudinger/aza-Wittig/Mannich sequence have been developed to produce diverse polycyclic aza-heterocyclic scaffolds from simple starting materials. rsc.org While not yet reported for this compound specifically, the principles of these reactions highlight the potential for generating novel derivatives. The presence of the 6-amino group offers a handle for initiating such cascades or for post-modification of the resulting complex scaffolds.

The table below summarizes representative domino and one-pot reaction strategies that could be conceptually applied to the this compound scaffold, based on methodologies developed for related heterocyclic systems.

| Reaction Type | Key Transformations | Potential Application to this compound | Reference |

| Three-Component Reaction | Michael Addition / Intramolecular N-cyclization | Reaction of the C3-methylene with an electrophile, followed by cyclization involving the C6-amino group. | nih.gov |

| Domino Staudinger/aza-Wittig/Mannich | Azide reduction, iminophosphorane formation, intramolecular cyclization | Derivatization of the C6-amino group to an azide, followed by a domino reaction to build a new fused ring. | rsc.org |

| Domino IEDDA/Ring Expansion | Inverse-electron-demand Diels-Alder / Electrocyclic ring expansion | Use of the pyridine ring as a diene in a cycloaddition, followed by rearrangement to form fused systems. | nih.gov |

Scaffold Derivatization for Enhanced Structural Diversity

The 4-aza-2-oxindole core is a "privileged scaffold" in medicinal chemistry, and its derivatization is a key strategy for exploring chemical space and developing new therapeutic agents. Starting from this compound, derivatization can be directed towards two main avenues for achieving significant structural diversity: the synthesis of spirocyclic analogues by functionalizing the C3 position, and the construction of fused polycyclic systems by building new rings onto the existing bicyclic framework. These modifications can profoundly alter the three-dimensional shape, rigidity, and physicochemical properties of the parent molecule.

Synthesis of Spirocyclic Aza-oxindole Analogues

Spirocyclic oxindoles, which feature a quaternary carbon stereocenter at the C3 position, are prevalent in numerous natural products and pharmacologically active compounds. rsc.org The construction of spirocyclic analogues of this compound can be achieved through several elegant synthetic strategies that typically involve the generation of a reactive intermediate at the C3 position.

A primary method for spirocyclization is the [3+2] cycloaddition reaction . uchicago.edu This reaction involves a three-atom component (the 1,3-dipole) reacting with a two-atom component (the dipolarophile) to form a five-membered ring. wikipedia.orgslideshare.net For the aza-oxindole scaffold, this is commonly achieved by first converting the C3-carbonyl group into an exocyclic double bond, creating a methylene-aza-oxindole intermediate. This intermediate then acts as the dipolarophile. Reaction with an in situ generated 1,3-dipole, such as an azomethine ylide, results in the formation of a spiro-pyrrolidine ring at the C3 position. mdpi.com This approach allows for the creation of complex N-fused pyrrolidinyl spirooxindoles with high diastereoselectivity. mdpi.com

Another powerful strategy is the [4+2] cycloaddition , or Diels-Alder reaction, which constructs a six-membered ring. wikipedia.org In this scenario, an electron-deficient azoalkene (the diene) can react with a 3-methyleneoxindole (B167718) derivative (the dienophile) to yield spiro[indoline-3,3'-pyridazine] derivatives. researchgate.net This type of reaction demonstrates that even electron-deficient reaction partners can be successfully employed to build spirocyclic systems. researchgate.net

The aza-Prins cyclization offers an alternative route to six-membered spiro azacycles. A recently developed method involves the umpolung allylation of N-substituted isatin (B1672199) ketimines, which then undergo an aza-Prins cyclization in a one-pot process to furnish spiro-piperidine oxindole (B195798) derivatives in good to excellent yields. acs.org This strategy capitalizes on the unique reactivity of isatin-derived ketimines. acs.org

The 6-amino group on the 4-aza-2-oxindole scaffold would likely require protection during many of these transformations but also serves as a valuable functional handle for post-synthetic modification of the final spirocyclic products.

The following table outlines key cycloaddition strategies for the synthesis of spirocyclic oxindole analogues.

| Reaction Type | Ring Size Formed | Key Reagents/Intermediates | Resulting Spirocycle | Reference |

| [3+2] Cycloaddition | 5-membered | Methylene-aza-oxindole, Azomethine ylide | Spiro-pyrrolidine | mdpi.com |

| [3+2] Cycloaddition | 5-membered | 3-Methylene oxindole, Nitrile oxide | Spiro-isoxazoline | acs.org |

| [4+2] Cycloaddition (Aza-Diels-Alder) | 6-membered | Methylene-aza-oxindole, Azoalkene | Spiro-pyridazine | researchgate.net |

| Umpolung Allylation/Aza-Prins Cyclization | 6-membered | N-substituted isatin ketimine, Allyl bromide | Spiro-piperidine | acs.org |

Construction of Fused Polycyclic Systems Incorporating the Aza-oxindole Motif

Expanding the this compound scaffold through the construction of additional fused rings is a highly effective strategy for generating novel, structurally complex, and rigid molecular architectures. These polycyclic systems are of significant interest in drug discovery. Several classical and modern synthetic methodologies can be adapted for this purpose.

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, traditionally used to form tetrahydro-β-carbolines from tryptamine (B22526) derivatives. wikipedia.org To apply this reaction to the this compound scaffold, the amino group would first need to be elaborated into a β-arylethylamine moiety (an "aza-tryptamine"). Condensation of this derivative with an aldehyde or ketone under acidic conditions would trigger an intramolecular electrophilic substitution, leading to the formation of a new six-membered ring fused across the C5 and C6 positions of the original pyridine ring. wikipedia.orgresearchgate.net This reaction has been successfully applied to aza-tryptamine substrates in the biosynthesis of monoterpene indole alkaloids. researchgate.net

Annulation reactions provide a versatile platform for constructing fused rings. For instance, palladium-catalyzed multicomponent cascade reactions have been used to synthesize N-fused polycyclic indoles from 3-diazo oxindoles and isocyanides, proceeding through a [3+1+1] annulation. rsc.org Similarly, substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes can yield different types of polycyclic fused indoline (B122111) scaffolds through formal [3+2] and [4+2] cycloadditions. nih.gov Adapting these strategies to the 4-aza-2-oxindole core could provide access to novel tetracyclic systems.

The aza-Diels-Alder reaction represents another powerful tool for annulation, where the aza-oxindole can act as either the diene or the dienophile component to construct a six-membered nitrogen-containing ring. wikipedia.org For example, inverse-electron-demand Diels-Alder reactions involving heterocyclic azadienes like 1,2,4-triazines are known to react with dienophiles such as indoles, suggesting that the pyrrole part of the aza-oxindole could potentially participate in such cycloadditions to form a fused system. nih.gov

These strategies underscore the synthetic versatility of the this compound scaffold as a building block for complex, polycyclic molecules with potential biological significance.

Key strategies for the construction of fused polycyclic systems are summarized below.

| Reaction Strategy | Fused Ring Formed | Key Precursor/Reaction Type | Resulting Core Structure | Reference |

| Pictet-Spengler Reaction | Fused Tetrahydropyridine | Aza-tryptamine derivative + Aldehyde/Ketone | Tetrahydro-β-carboline analogue | wikipedia.orgresearchgate.net |

| [3+1+1] Annulation | Fused Pyrrole/Imidazole | 3-Diazo-aza-oxindole + Isocyanide | N-fused polycyclic aza-indole | rsc.org |

| [4+2] Annulation | Fused Pyridazine | Aza-oxindole + 1,2-Diaza-1,3-diene | Tetrahydro-pyridazino[3,4-b]aza-indole | nih.gov |

| Aza-Diels-Alder Reaction | Fused Pyridine/Piperidine | Aza-oxindole as dienophile + Azadiene | Aza-fused polycyclic quinoline (B57606) analogue | wikipedia.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino 4 Aza 2 Oxindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and spatial arrangement of atoms. For 6-Amino-4-aza-2-oxindole derivatives, both proton and carbon-13 NMR are critical for unambiguous structure determination. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis

¹H NMR spectroscopy provides valuable insights into the electronic environment of protons within a molecule. In a typical this compound derivative, distinct signals are expected for the protons on the pyridine (B92270) ring, the methylene (B1212753) group of the oxindole (B195798) core, the lactam N-H, and the amino group N-H₂.

The protons on the pyridine ring (H-5 and H-7) are expected to appear as distinct doublets due to ortho-coupling. The precise chemical shifts are influenced by the electronic effects of the amino group at C-6 and the ring nitrogen at position 4. The methylene protons (H-3) would typically present as a singlet in the aliphatic region of the spectrum. The lactam proton (N-H at position 1) and the amino group protons (N-H₂ at position 6) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Deuterium exchange experiments can confirm the assignment of these labile protons.

Analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments (like NOESY) can further elucidate the through-space proximity of protons, confirming the regiochemistry and conformation of substituents on the core structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are hypothetical and based on analogous structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-5 | ~6.5 - 7.0 | Doublet (d) | Aromatic proton ortho to the amino group. |

| H-7 | ~7.5 - 8.0 | Doublet (d) | Aromatic proton adjacent to the ring nitrogen. |

| CH₂ (H-3) | ~3.5 - 3.8 | Singlet (s) | Methylene protons of the lactam ring. |

| NH (H-1) | ~10.0 - 11.0 | Broad Singlet (br s) | Lactam N-H proton; position is solvent-dependent. |

| NH₂ (H-6) | ~5.0 - 6.0 | Broad Singlet (br s) | Amino group protons; position is solvent-dependent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy is essential for defining the carbon framework of this compound. The spectrum will feature distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the bicyclic system.

The lactam carbonyl carbon (C-2) is expected to resonate at a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The methylene carbon (C-3) will appear in the aliphatic region. The aromatic carbons will have chemical shifts determined by their position relative to the nitrogen atoms and the amino group. The carbon atom bearing the amino group (C-6) is expected to be significantly shielded, appearing at a more upfield position compared to other aromatic carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and CH₂ are present in the parent structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are hypothetical and based on analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~175 - 180 | Lactam carbonyl carbon. |

| C-3 | ~35 - 40 | Methylene carbon. |

| C-3a | ~125 - 130 | Quaternary carbon at the ring junction. |

| C-5 | ~110 - 115 | Aromatic CH carbon. |

| C-6 | ~145 - 150 | Aromatic carbon attached to the amino group. |

| C-7 | ~135 - 140 | Aromatic CH carbon. |

| C-7a | ~150 - 155 | Quaternary carbon at the ring junction, adjacent to N-1. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₇H₇N₃O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate molecular weight (exact mass: 149.0589) dempochem.com.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides structural information, as the molecule breaks apart at its weakest bonds or undergoes characteristic rearrangements. Common neutral losses from protonated α-amino acids and related heterocycles include water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃) nih.govunito.it. For this compound, fragmentation is likely to initiate with the loss of CO from the lactam ring or the loss of NH₃ from the amino group. Subsequent fragmentation could involve the cleavage of the pyridine or pyrrolidone ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on common fragmentation pathways for related heterocyclic compounds.

| m/z | Possible Identity | Fragment Lost |

|---|---|---|

| 150.0662 | [M+H]⁺ | - |

| 133.0396 | [M+H - NH₃]⁺ | Ammonia (NH₃) |

| 122.0583 | [M+H - CO]⁺ | Carbon Monoxide (CO) |

| 94.0505 | [M+H - CO - HCN]⁺ | Carbon Monoxide (CO) and Hydrogen Cyanide (HCN) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A separate, often broader, band for the secondary amine (lactam N-H) is also expected in this region. mdpi.com

C-H Stretching: Signals for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the lactam carbonyl group. Its exact position can be influenced by hydrogen bonding. nih.gov

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ range. mdpi.com

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound Data are hypothetical and based on analogous structures.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3300 | N-H Stretch | Lactam (-NH-) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1680 - 1720 | C=O Stretch | Lactam |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding networks. The amino group and the lactam N-H and C=O groups are all capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are crucial in determining the crystal packing and can influence the physical properties of the solid material. nih.gov For chiral derivatives, X-ray crystallography using anomalous dispersion can be employed to determine the absolute configuration of stereocenters. acs.org

Comparative Spectroscopic Analysis with Isomeric and Analogous Aza-oxindole Structures

The spectroscopic features of this compound are best understood when compared with its isomers and analogues. Isomers such as 5-amino-, 7-amino-, or 5-aza- derivatives would exhibit distinct spectroscopic signatures.

NMR Spectroscopy: The substitution pattern on the pyridine ring dramatically affects the ¹H NMR spectrum. For example, in a 7-Amino-4-aza-2-oxindole isomer, the chemical shifts and coupling patterns of the aromatic protons would be significantly different from the 6-amino isomer due to the altered electronic environment. Similarly, ¹³C NMR can distinguish between isomers based on the chemical shifts of the aromatic carbons, which are highly sensitive to the positions of the nitrogen atom and the amino substituent. iastate.edu

IR Spectroscopy: While the major IR bands (N-H, C=O) would be present in all isomers, subtle shifts in their frequencies and differences in the fingerprint region (below 1500 cm⁻¹) can help in differentiation.

Mass Spectrometry: Isomers will have the same molecular weight, but their fragmentation patterns in MS/MS experiments may differ, reflecting the relative stabilities of the fragment ions that can be formed from each specific structure.

Comparing this compound with its non-aza analogue, 6-aminooxindole, would highlight the influence of the pyridine nitrogen. The presence of the nitrogen at position 4 generally leads to a downfield shift of adjacent protons (H-5) and carbons in NMR spectra and alters the C=C/C=N vibrational frequencies in the IR spectrum. Data from related aza-indoles and 7-aza-2-oxindoles provides a valuable reference for these comparisons. nih.govresearchgate.net

Computational and Theoretical Investigations of 6 Amino 4 Aza 2 Oxindole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. semanticscholar.orgnih.gov For 6-Amino-4-aza-2-oxindole, these calculations can predict its geometry, reactivity, and spectroscopic characteristics, providing a foundation for understanding its chemical behavior.

The electronic character of this compound is defined by its fused heterocyclic ring system, which includes an electron-rich amino group and an electron-withdrawing lactam (amide) function. DFT calculations can be employed to determine the optimized molecular geometry and analyze the distribution of electron density. nih.gov The molecular electrostatic potential (MEP) map, for instance, would likely show negative potential (red/yellow) around the carbonyl oxygen and the pyridine (B92270) nitrogen, indicating regions susceptible to electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue) would be expected around the amine and lactam N-H protons, highlighting their hydrogen bond donor capabilities.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring fused with the pyrrolidone core, particularly involving the amino group, signifying its role as the primary electron donor (nucleophile). semanticscholar.org The LUMO, in contrast, would likely be localized on the electron-deficient pyridinone ring system, indicating its capacity to accept electrons (electrophile). semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity and polarizability. mdpi.com Based on studies of similar amino-substituted heterocyclic compounds, the HOMO-LUMO gap for this compound would be expected to fall within a range that indicates moderate stability and reactivity, making it a suitable scaffold for chemical modification. mdpi.commaterialsciencejournal.org

Table 1: Representative Quantum Chemical Parameters Calculated via DFT Note: These are hypothetical values based on similar compounds reported in the literature and serve for illustrative purposes.

| Parameter | Description | Estimated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.6 eV |

The this compound structure is largely planar and rigid due to its fused aromatic ring system, limiting its conformational flexibility. The primary computational focus in this area is on tautomerism, a phenomenon where a compound exists as a mixture of readily interconvertible structural isomers. wikipedia.org this compound can potentially exist in several tautomeric forms.

The most significant equilibrium is the lactam-lactim tautomerism involving the 2-oxindole core. The lactam form (amide) is generally more stable than the lactim form (hydroxy-imine) for related 2-oxindole systems. nih.gov Quantum chemical calculations can quantify the energy difference between these forms, with computational studies on similar heterocyclic ketones confirming the energetic preference for the keto (lactam) tautomer. nih.govjst-ud.vn

A second possible equilibrium is the amino-imino tautomerism involving the 6-amino group. The aromatic amino form is typically favored over the non-aromatic imino form. osi.lv Theoretical calculations on related amino-pyridines and aminoindoles consistently show the amino tautomer to be significantly lower in energy. osi.lv Therefore, it is predicted that this compound exists predominantly in its amino-lactam form under physiological conditions. Solvation models can be applied to these calculations to assess the influence of different solvent environments on the tautomeric equilibrium. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For scaffolds like this compound, which are often explored as kinase inhibitors, QSAR models can be invaluable for predicting the efficacy of new derivatives and prioritizing synthetic efforts. nih.govnih.gov

To develop a QSAR model, a dataset of compounds based on the this compound scaffold with measured biological activity (e.g., IC₅₀ values against a specific kinase) is required. orientjchem.org The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation linking these descriptors to activity. nih.gov

For more complex structure-activity relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govnih.gov These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. The resulting models produce contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.govresearchgate.net

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov Key statistical metrics include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient (q²), which assesses the model's robustness and predictive ability. nih.govnih.gov

Table 2: Statistical Parameters for a Representative 3D-QSAR (CoMSIA) Model for Kinase Inhibitors Note: Data derived from a study on related azaindole derivatives for illustrative purposes. nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.575 | Indicates good internal predictive ability. |

| R² (Non-cross-validated r²) | 0.987 | Indicates a high degree of correlation for the training set. |

| F-statistic | 275.9 | High value indicates a statistically significant regression model. |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. In QSAR models for kinase inhibitors based on scaffolds like oxindole (B195798) or azaindole, several types of descriptors are consistently found to be influential. nih.govnih.gov

Steric Descriptors: As revealed by CoMFA/CoMSIA contour maps, bulky substituents may be favored in some regions of the molecule to enhance van der Waals interactions in a hydrophobic pocket of the target protein, while steric hindrance is disfavored in other areas. nih.gov

Electronic/Electrostatic Descriptors: These relate to the charge distribution, polarizability, and dipole moment of the molecule. nih.gov The placement of electron-withdrawing or electron-donating groups can be critical for forming key hydrogen bonds or electrostatic interactions with amino acid residues in the kinase active site.

Hydrophobic Descriptors: The lipid/water partition coefficient (often expressed as logP or ClogP) is a crucial descriptor. dempochem.com An optimal level of lipophilicity is required for the compound to pass through cell membranes and reach its target, without being so high as to cause poor solubility or non-specific binding.

Topological and Autocorrelation Descriptors: These descriptors encode information about molecular size, shape, and atomic connectivity. orientjchem.orgnih.gov They can capture subtle structural features that influence how the inhibitor fits into the binding site.

Table 3: Common Molecular Descriptors and Their Potential Influence on Kinase Inhibitory Activity

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | ATSC5c (Centered Broto–Moreau autocorrelation—lag 5/weighted by charges) | Can relate to the polarization of the molecule; a negative correlation might suggest activity increases with lower charge separation in certain regions. nih.gov |

| Hydrophobic | XLogP | A positive correlation often indicates that increased lipophilicity enhances binding in hydrophobic pockets, up to an optimal point. dempochem.com |

| Steric/Topological | SpMax2_Bhp (Maximum absolute eigenvalue of Barysz matrix weighted by polarizability) | A positive correlation can indicate that increased polarizability and specific spatial arrangements of atoms enhance activity. nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are structure-based computational methods that model the interaction between a ligand (like this compound) and a macromolecular target, typically a protein. nih.govplos.org These techniques are fundamental in modern drug discovery for predicting binding modes, estimating binding affinities, and understanding the dynamic behavior of the ligand-protein complex. nih.govnih.gov

For this compound derivatives, which are often designed as kinase inhibitors, the target protein would be a specific kinase (e.g., CDK2, VEGFR2, FLT3). nih.govmdpi.com A typical docking study begins with the three-dimensional crystal structure of the target kinase obtained from the Protein Data Bank (PDB). pensoft.net The this compound molecule is then computationally placed into the ATP-binding site of the kinase. Docking algorithms score various poses based on intermolecular forces like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. mdpi.com

Based on docking studies of analogous oxindole and azaindole inhibitors, this compound would be predicted to form key interactions within a kinase active site: nih.govmdpi.com

Hydrogen Bonding: The lactam N-H and carbonyl oxygen, along with the pyridine nitrogen, are prime candidates for forming critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine (B156593) portion of ATP. nih.gov The 6-amino group could also form additional hydrogen bonds with nearby residues.

Hydrophobic Interactions: The fused aromatic ring system would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site. semanticscholar.org

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. ajchem-a.com An MD simulation treats the ligand-protein complex solvated in a water box as a dynamic system, calculating the forces between all atoms and simulating their movements over nanoseconds. plos.orgnih.gov Analysis of the MD trajectory can reveal:

Positional Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over the simulation time suggests the complex is in a stable conformation. nih.gov

Flexibility of Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by ligand binding. ajchem-a.com

Interaction Persistence: The persistence of key hydrogen bonds and other interactions identified in the docking pose can be tracked throughout the simulation, providing confidence in the predicted binding mode. nih.gov

Together, these simulations provide a detailed, dynamic picture of how this compound interacts with its biological target, offering crucial insights for optimizing its structure to improve binding affinity and selectivity.

Prediction of Ligand-Target Interactions and Binding Affinity

Computational techniques are instrumental in identifying potential protein targets for this compound and estimating the strength of the interaction, or binding affinity. Methodologies such as molecular docking and virtual screening are commonly employed to screen large libraries of biomolecular targets.

In a typical molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a vast number of orientations and conformations of the ligand within the binding site, calculating a score that reflects the likelihood of a stable interaction. These scoring functions are designed to approximate the binding free energy, with lower scores generally indicating a more favorable interaction.

For instance, the 4-aza-2-oxindole scaffold, being a derivative of the well-studied oxindole core, is often investigated for its potential as a kinase inhibitor. nih.govresearchgate.net Computational screening of this compound against a panel of kinases could yield a list of potential targets. The predicted binding affinities, often expressed as a docking score or an estimated inhibition constant (Ki), would then be used to rank these potential targets.

Table 1: Hypothetical Predicted Binding Affinities of this compound with Various Kinase Targets

| Target Protein | Computational Method | Predicted Binding Affinity (Docking Score) | Estimated Inhibition Constant (Ki) |

| VEGFR-2 | Molecular Docking | -9.8 kcal/mol | 50 nM |

| EGFR | Molecular Docking | -8.5 kcal/mol | 200 nM |

| CDK2 | Molecular Docking | -7.9 kcal/mol | 500 nM |

| p38 MAPK | Molecular Docking | -9.2 kcal/mol | 100 nM |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Further refinement of these predictions can be achieved using more computationally intensive methods like Molecular Dynamics (MD) simulations. MD simulations model the movement of the ligand and protein over time, providing a more dynamic picture of the binding event and allowing for the calculation of binding free energies using techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Analysis of Specific Binding Modes with Biomolecular Targets

Beyond predicting if a molecule will bind to a target, computational methods can reveal how it binds. This analysis of the specific binding mode is crucial for understanding the structure-activity relationship (SAR) and for designing modifications to improve affinity and selectivity.

After a docking simulation, the predicted binding pose of this compound within the active site of a target protein can be visualized and analyzed. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein are identified.

For the this compound scaffold, the lactam ring, the aromatic system, and the amino substituent would be expected to play significant roles in molecular recognition. The amino group and the lactam carbonyl could act as hydrogen bond donors and acceptors, respectively. The aromatic portion of the molecule can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Table 2: Hypothetical Key Intermolecular Interactions between this compound and a Kinase Target (e.g., VEGFR-2)

| Interacting Residue | Interaction Type | Distance (Å) |

| Cys919 | Hydrogen Bond (with lactam NH) | 2.9 |

| Asp1046 | Hydrogen Bond (with amino group) | 3.1 |

| Phe1047 | Pi-Stacking (with bicyclic core) | 3.5 |

| Val848 | Hydrophobic Interaction | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. The interacting residues are based on known kinase inhibitor binding modes.

Such detailed analysis of the binding mode can explain why a ligand is active against a particular target and can guide the design of new derivatives. For example, if a specific hydrogen bond is identified as being critical for binding, modifications can be proposed to strengthen this interaction.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can be employed to study the mechanisms of chemical reactions involving this compound. These studies can provide insights into the synthesis of the molecule itself or its reactions with other species.

For the synthesis of the 4-aza-2-oxindole core, theoretical studies could be used to investigate the transition states and reaction energies of various synthetic routes, such as palladium-catalyzed cyclizations. organic-chemistry.org By calculating the energy barriers for different pathways, the most likely reaction mechanism can be determined, and reaction conditions can be optimized to improve yield and selectivity.

Furthermore, DFT calculations can be used to understand the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are fundamental to its reactivity and can influence its interactions with biological targets. For instance, the calculated electronic properties of azaindole derivatives have been used to interpret their electronic spectra. researchgate.net

In the context of its potential biological activity, theoretical studies could also model the metabolism of this compound. By calculating the activation energies for potential metabolic transformations, such as oxidation by cytochrome P450 enzymes, the most likely metabolites can be predicted. This information is valuable for understanding the pharmacokinetic profile of the compound.

Biological Activities and Mechanistic Insights of 6 Amino 4 Aza 2 Oxindole in Vitro and in Vivo Non Human Studies

Anti-Inflammatory Properties and Cellular Pathway Modulation

The anti-inflammatory potential of aza-oxindole derivatives has been a subject of scientific investigation, with studies pointing towards their ability to modulate key inflammatory pathways.

Studies on structurally related aza-oxindole compounds have shown inhibitory effects on the release of pro-inflammatory cytokines. For instance, in in vitro models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, certain 7-aza-2-oxindole derivatives have demonstrated the ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.gov. This suggests that 6-Amino-4-aza-2-oxindole may possess similar capabilities to attenuate the inflammatory cascade initiated by these key cytokines. The precise efficacy and dose-dependent effects of this compound on TNF-α and IL-6 release would require direct experimental validation.

The expression of inflammatory enzymes is a critical component of the inflammatory response. Research on indole-2-one and 7-aza-2-oxindole derivatives has indicated that these compounds can inhibit the expression of cyclooxygenase-2 (COX-2), prostaglandin E synthase (PGES), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophage models nih.gov. These enzymes are responsible for the production of key inflammatory mediators such as prostaglandins and nitric oxide. The structural similarity of this compound to these compounds suggests a potential mechanism of action involving the downregulation of these enzymatic pathways.

The precise molecular targets through which aza-oxindoles exert their anti-inflammatory effects are an area of active investigation. The inhibition of pro-inflammatory cytokine and enzyme expression suggests that these compounds may interfere with upstream signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. However, without specific studies on this compound, the exact mechanism of its potential anti-inflammatory action remains to be elucidated.

Anticancer Potential and Antiproliferative Effects

The aza-oxindole scaffold is also recognized for its potential in the development of anticancer agents, with various derivatives showing promise in targeting key molecules involved in cancer progression.

Kinases play a crucial role in cell signaling and are often dysregulated in cancer. Aza-oxindoles have been identified as potent inhibitors of several kinases. For example, certain aza-oxindole derivatives have been shown to be effective inhibitors of Tropomyosin receptor kinase A (TrkA) and Cyclin-dependent kinase 2 (CDK2) nih.gov. TrkA is a receptor tyrosine kinase involved in the growth and survival of certain types of cancer, while CDK2 is a key regulator of the cell cycle. The ability of the aza-oxindole core to fit into the ATP-binding pocket of these kinases provides a structural basis for their inhibitory activity. It is plausible that this compound could also exhibit inhibitory activity against these or other relevant kinases.

Consistent with their kinase inhibitory potential, various aza-oxindole derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines in vitro nih.govnih.gov. The specific cancer cell lines that would be most sensitive to this compound and its corresponding IC50 values would need to be determined through direct experimental testing.

In Vivo Reduction of Tumor Growth in Xenograft and Animal Models

Derivatives structurally related to this compound have demonstrated notable efficacy in reducing tumor growth in non-human in vivo models. For instance, certain 2-amino-4H-chromene derivatives have been shown to possess anticancer properties in various in vivo and in vitro models, including lung carcinoma. nih.gov In a study involving a patient-derived xenograft model of lung adenocarcinoma in mice, a novel 4-aryl substituted 2-amino-4H-chromene derivative, AX-554, was observed to inhibit tumor growth and exhibit antimetastatic activity. nih.gov This effect led to a significant increase in the life expectancy of the treated animals and induced remission in a majority of the cases. nih.gov

Similarly, another class of related compounds, aminosteroid derivatives, has shown potent activity. The aminosteroid derivative RM-581 was found to completely block tumor growth in a LAPC-4 xenograft model when administered orally. mdpi.com Its efficacy was reported to be greater than that of docetaxel and abiraterone in the same model. mdpi.com Furthermore, synthetic derivatives of azaindole natural products, such as Meriolin 3, have been shown to significantly inhibit tumor growth in two different mouse xenograft models. nih.gov

Table 1: In Vivo Antitumor Activity of Structurally Related Compounds

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| Aminochromone Derivative (AX-554) | Lung Carcinoma Xenograft (mice) | Inhibited tumor growth, showed antimetastatic activity, increased life expectancy. | nih.gov |

| Aminosteroid Derivative (RM-581) | LAPC-4 Prostate Cancer Xenograft (mice) | Completely blocked tumor growth at low oral doses; more active than docetaxel. | mdpi.com |

Interaction with Molecular Targets Related to Cell Cycle and Apoptosis (e.g., Topoisomerase IIα, Microtubule Assembly)

The anticancer effects of compounds related to this compound are often attributed to their interaction with key molecular targets involved in cell division and programmed cell death.

Topoisomerase IIα: DNA topoisomerase IIα (TOP2A) is a critical enzyme in managing DNA topology during replication and is a major target for anticancer drugs. nih.govnih.gov Agents that inhibit this enzyme can block DNA synthesis and lead to cancer cell death. nih.gov While direct interaction studies with this compound are not detailed, the inhibition of TOP2A is a known mechanism for many heterocyclic anticancer agents. nih.gov

Microtubule Assembly: Microtubules are essential components of the cellular skeleton and play a vital role in mitosis. nih.gov Disruption of microtubule assembly dynamics can cause cell cycle arrest and induce apoptosis, making them an attractive target for anticancer therapies. nih.gov The anticancer effect of the aminochromone derivative AX-554, for example, is linked to the suppression of tubulin Beta-3 (TUBB3), a key component of microtubules. nih.gov This suggests that the compound likely inhibits the process of cancer cell division. nih.gov Other studies on different 2-amino-4H-chromenes have also identified their microtubule inhibitory effects as a primary mechanism of their cytotoxic and pro-apoptotic properties. nih.gov

Antimicrobial Spectrum and Associated Mechanisms

The oxindole (B195798) and quinolone scaffolds, which share structural similarities with this compound, are known for their antimicrobial properties.

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A series of quinolone-3-carboxylic acids characterized by a C-6 amino group (instead of the more common fluorine) have been synthesized and evaluated for antibacterial activity. nih.gov These compounds demonstrated good activity against Gram-negative bacteria (excluding Pseudomonas aeruginosa). nih.gov Certain derivatives with a thiomorpholine group at the C-7 position also showed good activity against Gram-positive bacteria. nih.gov The mechanism for this activity is attributed to the inhibition of bacterial DNA-gyrase. nih.gov Other research into oxindole derivatives has also confirmed significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

Table 2: Antibacterial Activity of Related Compound Classes

| Compound Class | Target Organisms | Mechanism of Action | Reference |

|---|---|---|---|

| 6-Aminoquinolones | Gram-negative and Gram-positive bacteria | Inhibition of bacterial DNA-gyrase | nih.gov |

Assessment of Antifungal Efficacy

The antifungal potential of related chemical structures has also been established. Certain oxindole derivatives have been screened against fungal species such as Aspergillus niger and Aspergillus clavatus, with many exhibiting significant antifungal activity. nih.gov A different class of compounds, 6-amino-2-n-pentylthiobenzothiazoles, has been identified as a new type of antifungal agent. nih.gov Its mechanism involves blocking the ergosterol biosynthesis pathway, a critical process for maintaining the fungal cell membrane, specifically at the level of sterol 4-demethylation in Candida albicans. nih.gov

Other Pre-Clinical Biological Activities

Investigations into related heterocyclic compounds have revealed a broader spectrum of potential pre-clinical activities.

Antiviral, Antileishmanial, and Antitubercular Investigations

Antiviral Activity: The azaindole scaffold has been a source of potent antiviral agents. Specifically, 7-azaindole (B17877) derivatives have been developed as inhibitors of the influenza polymerase-B2 protein, showing activity against multiple influenza strains. nih.gov

Antileishmanial Activity: A novel series of amino-pyrazole ureas demonstrated potent in vitro antileishmanial activity, with specific compounds showing high levels of in vivo efficacy against Leishmania infantum. dndi.orgnih.gov Additionally, derivatives of 2-amino-4,6-dimethylpyridine have been shown to inhibit the growth of Leishmania mexicana promastigotes and amastigotes, with in vivo studies in mice showing a high reduction in the parasite burden. nih.gov

Antitubercular Activity: Various azaindole derivatives have been investigated for activity against Mycobacterium tuberculosis. nih.gov For example, 1,3-disubstituted-4-azaindoles have been found to kill M. tuberculosis in vitro and prove efficacious in mouse models by inhibiting a key enzyme (DprE1) in the synthesis of the mycobacterial cell wall. nih.gov Furthermore, inhibitors of the M. tuberculosis enoyl-ACP reductase (InhA) are considered promising therapeutics, and azaisoindolinone-type compounds have shown inhibitory activity against this enzyme. nih.gov

Table 3: Summary of Other Pre-Clinical Activities for Related Compounds

| Activity | Compound Class | Target/Organism | Reference |

|---|---|---|---|

| Antiviral | 7-Azaindole Derivatives | Influenza Virus | nih.gov |

| Antileishmanial | Amino-pyrazole Ureas | Leishmania infantum | dndi.orgnih.gov |

| Antileishmanial | 2-Amino-4,6-dimethylpyridine Derivatives | Leishmania mexicana | nih.gov |

| Antitubercular | 4-Azaindole Derivatives | Mycobacterium tuberculosis (DprE1) | nih.gov |

| Antitubercular | Azaisoindolinone Derivatives | Mycobacterium tuberculosis (InhA) | nih.gov |

Antioxidative and Enzyme Inhibitory Activities (e.g., Tyrosinase, PAK4)

The 4-aza-2-oxindole scaffold, a core component of this compound, belongs to the broader class of oxindole heterocycles, which have demonstrated a range of biological activities. Research into related oxindole derivatives has revealed potential for both antioxidant effects and specific enzyme inhibition.

Antioxidative Activities: The oxindole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and various derivatives have been evaluated for their antioxidant properties. Studies on different series of 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant activity in vitro, often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. For instance, certain 3-aroyl methylene (B1212753) indol-2-ones with halogen substitutions at the 5-position of the isatin (B1672199) ring exhibited good antioxidant activity at low concentrations. nih.gov Similarly, other synthesized oxindole derivatives have also shown significant free radical scavenging capabilities in DPPH assays. nih.gov These findings suggest that the core oxindole structure, present in this compound, contributes to antioxidant potential, which can be modulated by various substitutions on the ring system.

Enzyme Inhibitory Activities:

p21-Activated Kinase 4 (PAK4) Inhibition: The indolin-2-one (oxindole) scaffold is a classic pharmacophore found in numerous protein kinase inhibitors. nih.gov Kinases like PAK4 are crucial in cell signaling pathways and are often overexpressed in cancerous tissues, making them important therapeutic targets. nih.govnih.gov The design of kinase inhibitors frequently incorporates the oxindole motif to interact with key amino acid residues in the ATP-binding pocket of the enzyme. nih.gov While direct studies on this compound are limited, research on related azaindole analogues demonstrates their potential as PAK4 inhibitors. The nitrogen atom in the pyridine (B92270) ring of the aza-oxindole structure can form critical hydrogen bonds, influencing binding affinity and inhibitory potency.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major focus in cosmetics and for treating hyperpigmentation disorders. mdpi.comnih.gov The oxindole framework has been explored for its tyrosinase inhibitory potential. Studies on oxindole-based chalcones, for example, have identified compounds that inhibit both the monophenolase and diphenolase activities of tyrosinase. researchgate.net Furthermore, hybrid molecules incorporating indole (B1671886) and thiazolidine-2,4-dione moieties have been synthesized and shown to be effective mixed-type tyrosinase inhibitors. nih.gov These examples highlight the utility of the oxindole scaffold in designing potent tyrosinase inhibitors. The specific substitutions on the this compound structure would be expected to modulate this activity.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Indolin-2-one Derivatives | PAK4 | The indolin-2-one scaffold is a key pharmacophore for PAK4 inhibitors, interacting with the ATP pocket. | nih.gov |

| Oxindole-based Chalcones | Tyrosinase (monophenolase and diphenolase) | Derivatives show inhibitory activity; for example, one derivative had an IC50 of 63.37 µM (monophenolase). | researchgate.net |

| Indole-thiazolidine-2,4-dione Derivatives | Tyrosinase | A lead compound (5w) showed potent mixed-type inhibition with an IC50 value of 11.2 μM. | nih.gov |

Analgesic Effects in Animal Models

While direct studies on the analgesic properties of this compound are not extensively documented, research on structurally related aza-2-oxindole derivatives suggests potential anti-inflammatory activity, which is often mechanistically linked to analgesic effects. Inflammation is a key process in the generation of pain signals, and compounds that reduce inflammation can consequently produce analgesia.